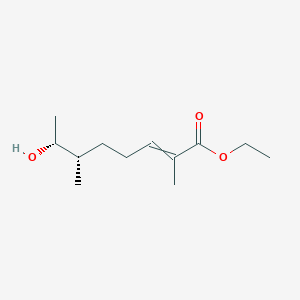
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is an organic compound with a unique structure that includes a hydroxy group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate typically involves the use of starting materials such as ethyl acetoacetate and specific chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.
Scientific Research Applications
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5R,6S,7R)-6-ethyl-2,6,7-trimethyl-5-propylnonane
- 6-hydroxy-7-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone
Uniqueness
Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
651712-11-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate |
InChI |
InChI=1S/C12H22O3/c1-5-15-12(14)10(3)8-6-7-9(2)11(4)13/h8-9,11,13H,5-7H2,1-4H3/t9-,11+/m0/s1 |
InChI Key |
QOMMIUJSZUYAPW-GXSJLCMTSA-N |
Isomeric SMILES |
CCOC(=O)C(=CCC[C@H](C)[C@@H](C)O)C |
Canonical SMILES |
CCOC(=O)C(=CCCC(C)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















